molecular formula C12H18N2O2 B7894162 4-amino-N,N-dimethyl-2-propoxybenzamide

4-amino-N,N-dimethyl-2-propoxybenzamide

Cat. No.: B7894162
M. Wt: 222.28 g/mol
InChI Key: PWCYDBDBOPCEDH-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethyl-2-propoxybenzamide is a benzamide derivative characterized by a propoxy substituent at the 2-position of the benzene ring, an amino group at the 4-position, and a dimethylamine group attached to the benzamide nitrogen. The amino and dimethylamine groups in this compound may enhance solubility and binding affinity to biological targets, while the propoxy chain could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

4-amino-N,N-dimethyl-2-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-7-16-11-8-9(13)5-6-10(11)12(15)14(2)3/h5-6,8H,4,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCYDBDBOPCEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethyl-2-propoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-N,N-dimethylaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethyl-2-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

4-amino-N,N-dimethyl-2-propoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethyl-2-propoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The dimethyl and propoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N,N-Dimethyl-2-Propoxybenzamide (3k)

  • Structure: Lacks the 4-amino group but retains the N,N-dimethyl and 2-propoxy substituents .
  • The dimethylamine group likely enhances solubility relative to unsubstituted benzamides.
  • Applications : Used as an intermediate in synthesizing sulfonamide derivatives with biological activity .

N-(4-Aminophenyl)-2-Propoxybenzamide

  • Structure: Features a 4-aminophenyl group instead of N,N-dimethyl substitution on the benzamide nitrogen .
  • The absence of N,N-dimethylation could reduce solubility but increase metabolic stability.
  • Applications : Structural analogs are explored for antitumor and kinase-inhibitory activities .

4-Methoxy-N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}benzamide

  • Structure : Contains a methoxy group at the 4-position and a complex piperidine-containing side chain .
  • The bulky piperidine side chain may enhance blood-brain barrier penetration, suggesting neuropharmacological applications.
  • Applications : Similar compounds target G protein-coupled receptors or enzymes in neurological disorders .

4-[2-(3,4-Dimethoxyphenethylamino)-Propoxy]-2-Methoxybenzamide

  • Structure: Includes a 3,4-dimethoxyphenethylamino group and a 2-methoxy substituent .
  • The phenethylamino side chain introduces flexibility, which may improve binding to allosteric enzyme sites.
  • Applications : Investigated for cardiovascular and neurodegenerative disease targets .

Structural and Functional Analysis Table

Compound Name Substituents/Modifications Key Properties/Applications Reference
4-Amino-N,N-dimethyl-2-propoxybenzamide 4-amino, N,N-dimethyl, 2-propoxy Potential antitumor, enzyme inhibition
N,N-Dimethyl-2-propoxybenzamide (3k) N,N-dimethyl, 2-propoxy (no 4-amino) Synthetic intermediate for sulfonamides
N-(4-Aminophenyl)-2-propoxybenzamide N-(4-aminophenyl), 2-propoxy Kinase inhibition, antitumor activity
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide 4-methoxy, piperidine side chain Neurological target modulation
4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide 3,4-dimethoxy, phenethylamino, 2-methoxy Antioxidant, cardiovascular applications

Research Implications and Gaps

  • Electronic Effects: The 4-amino group in the target compound may enhance electron density, improving interactions with electrophilic enzyme residues compared to methoxy or unsubstituted analogs .
  • Solubility vs. Lipophilicity : N,N-Dimethylation likely increases solubility, while the propoxy chain balances lipophilicity for membrane permeability .
  • Biological Activity : Further studies are needed to quantify potency (e.g., IC50 values) and compare metabolic stability across these analogs.

Biological Activity

4-amino-N,N-dimethyl-2-propoxybenzamide is an organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features:

  • Amino Group : Contributes to hydrogen bonding and interaction with biological targets.
  • Dimethyl Group : Enhances lipophilicity, aiding in cell membrane penetration.
  • Propoxy Group : Influences the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, modulating their activity. The lipophilic nature of the dimethyl and propoxy groups facilitates cellular uptake, impacting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction : It can modulate receptor activities on cell surfaces, influencing signaling pathways.
  • Gene Expression Modulation : It affects gene expression related to various biological processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Exhibits cytotoxic effects against leukemia cell lines (e.g., KG-1 cells) with comparable efficacy to established compounds like SGI-1027 .
    • Inhibits DNA methyltransferases (DNMTs), which are crucial in cancer epigenetics, leading to the reactivation of silenced genes .
  • Antiviral Properties :
    • Preliminary findings suggest potential efficacy against filoviruses such as Ebola and Marburg viruses .
  • Biochemical Assays :
    • Used in assays to study enzyme activity and protein interactions, showcasing its utility in biochemical research.

Study on DNMT Inhibition

A study evaluated the compound's ability to inhibit human DNMT3A, revealing an effective concentration (EC50) of 0.9 μM, indicating strong inhibitory potential compared to other derivatives .

CompoundEC50 (μM)Efficacy (%)Target
This compound0.990DNMT3A
SGI-102710Not specifiedDNMT1

Antiviral Activity Assessment

In another study focusing on viral inhibition, derivatives of benzamide compounds were tested against Marburg virus, with some showing promising results for further optimization as therapeutic agents .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityCytotoxicity against leukemia cells; inhibits DNMTs
Antiviral PropertiesPotential inhibitors against Ebola/Marburg viruses
Enzyme InteractionModulates enzyme activity in biochemical assays

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